methyl 4-chloro-2-(2H-chromene-3-carboxamido)benzoate
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Overview
Description
Methyl 4-chloro-2-(2H-chromene-3-carboxamido)benzoate is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are oxygen-containing heterocycles known for their diverse biological activities and synthetic versatility
Mechanism of Action
Target of Action
It is known that 2h/4h-chromene, a class of heterocyclic compounds to which this compound belongs, exhibits versatile biological profiles .
Mode of Action
2h/4h-chromene analogs have been found to exhibit unusual activities by multiple mechanisms .
Biochemical Pathways
Compounds containing the 2h/4h-chromene scaffold have been found to exhibit noteworthy potency in various biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antidiabetic activities, antituberculosis, and inhibitory activity against monoamine oxidase (mao) .
Result of Action
Compounds containing the 2h/4h-chromene scaffold have been found to exhibit noteworthy potency in various biological activities .
Action Environment
An efficient one-pot synthesis of functionalized chromeno[4,3-b]pyridine derivatives has been described under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-2-(2H-chromene-3-carboxamido)benzoate typically involves the condensation of 4-chlorobenzoic acid with 2H-chromene-3-carboxylic acid, followed by esterification and amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-(2H-chromene-3-carboxamido)benzoate undergoes various chemical reactions, including:
Oxidation: The chromene ring can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromene ring can yield quinones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Methyl 4-chloro-2-(2H-chromene-3-carboxamido)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential anti-inflammatory, antioxidant, and anticancer properties.
Industry: Used in the development of new materials with specific optical and electronic properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-6-fluoro-3-formyl-2H-chromene-2-carboxylate: Similar in structure but with a fluorine atom and formyl group.
Coumarin derivatives: Share the chromene core structure and exhibit similar biological activities.
Uniqueness
Methyl 4-chloro-2-(2H-chromene-3-carboxamido)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chromene ring with a carboxamido group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-chloro-2-(2H-chromene-3-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-23-18(22)14-7-6-13(19)9-15(14)20-17(21)12-8-11-4-2-3-5-16(11)24-10-12/h2-9H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSWARZMSCJDMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3OC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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